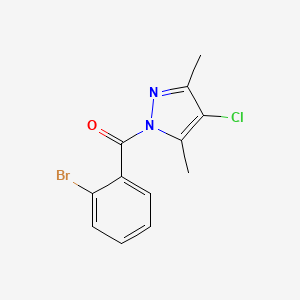![molecular formula C17H23N3O B5550284 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)
2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinol derivatives, including structures similar to the specified compound, often involves complex reactions highlighting the compound's potential as positive inotropic agents or in neuroleptic drug development. For instance, derivatives of (1-piperazinyl)-2(1H)-quinolinone have been synthesized and examined for their activities on the heart, showcasing their potential inotropic effects (Tominaga et al., 1984; Banno et al., 1988).
Molecular Structure Analysis
The molecular structure of quinolinol derivatives, including those with piperazinyl groups, has been extensively studied to understand their binding and interaction profiles. Such analyses are crucial in determining their pharmacological potential and understanding their mechanism of action on a molecular level. However, specific details on the molecular structure analysis of “2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol” were not directly found in the reviewed literature.
Chemical Reactions and Properties
The chemical reactivity of quinolinol derivatives typically involves interactions with biological targets, such as dopamine receptors, indicating their potential utility in various therapeutic areas. Some derivatives have been identified as mixed dopamine D2/D4 receptor antagonists (Zhao et al., 2000). The precise chemical reactions and properties often depend on the substituents present in the molecule.
Applications De Recherche Scientifique
Mammalian Enzyme Interactions
A study explored the effects of substituents on the C-7 piperazine ring of fluoroquinolones on mammalian topoisomerase II and DNA gyrase. The positioning of methyl groups on the C-7 piperazine ring was found to influence the potency against the mammalian enzyme. It was observed that the cis-3,5-dimethyl configuration did not stimulate enzyme-mediated DNA cleavage at lower drug concentrations, whereas the trans configuration was active at significantly lower levels. This suggests that the structural configuration of the piperazine ring in compounds like 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol could have selective effects on mammalian enzymes, which might be leveraged in drug design (T. Gootz et al., 1994).
Antimicrobial Applications
Another research focused on the synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents, including derivatives linked with 1-pyridin-2-yl-piperazine. These compounds were evaluated for their antimicrobial activity against a variety of bacteria and fungi. The study highlights the potential of using structural analogues of 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol in developing new antimicrobial agents (Divyesh Patel et al., 2012).
Neuropharmacological Effects
A series of ω-(4-phenyl-1-piperazinyl)-alkoxy-2 (1H)-quinolinone derivatives were synthesized and tested for anti-methamphetamine and anti-epinephrine activities, aiming to develop a novel neuroleptic drug. These derivatives showed potent antimethamphetamine activity and high anti-epinephrine potency, depending on the substituents on the phenyl group in the 4-phenyl-1-piperazinyl moiety. This indicates the potential of 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol and its analogues in neuropharmacology (K. Banno et al., 1988).
Cytotoxic Activity
Research into the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include modifications similar to 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol, revealed potent cytotoxic effects against various cancer cell lines. This study provides insight into the potential application of such compounds in cancer therapy (L. Deady et al., 2003).
Antimicrobial Activity of Metal Chelates
A study synthesized and characterized 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline and its metal chelates, investigating their antimicrobial activity. The findings suggest that metal chelates of compounds structurally related to 2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol could offer a novel approach to developing antimicrobial agents (I. Patel & I. Vohra, 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-4-5-16-14(10-12)17(21)15(13(2)18-16)11-20-8-6-19(3)7-9-20/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFVMACQBOAPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)





![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)
![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)
![2-(3-methoxypropyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550290.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5550294.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5550307.png)